Floxacillin sodium
Overview
Description
Flucloxacillin sodium is a narrow-spectrum beta-lactam antibiotic belonging to the penicillin group. It is primarily used to treat infections caused by Gram-positive bacteria, including skin infections, external ear infections, infections of leg ulcers, diabetic foot infections, and bone infections . Flucloxacillin sodium is known for its resistance to penicillinase, an enzyme produced by certain bacteria that inactivates penicillin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of flucloxacillin sodium involves several steps. Initially, 3-(2-chloro-6-fluorobenzene)-5-methyl isoxazole-4-formic acid reacts with phosphorus oxychloride under the catalysis of organic amine to generate acyl chloride. This acyl chloride is then reacted with 6-aminopenicillanic acid (6-APA) in the presence of an inorganic base to form flucloxacillin . The final step involves converting flucloxacillin into its sodium salt form by reacting it with sodium iso-octoate in an organic solvent .
Industrial Production Methods
Industrial production of flucloxacillin sodium follows a similar synthetic route but on a larger scale. The process is optimized to improve yield and product quality while simplifying the operation steps . The use of advanced techniques and equipment ensures the efficient production of high-purity flucloxacillin sodium.
Chemical Reactions Analysis
Types of Reactions
Flucloxacillin sodium undergoes various chemical reactions, including:
Oxidation: Flucloxacillin sodium can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Flucloxacillin sodium can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of flucloxacillin sodium include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of flucloxacillin sodium depend on the type of reaction. For example, oxidation can lead to the formation of various degradation products, while substitution reactions can result in modified flucloxacillin derivatives .
Scientific Research Applications
Flucloxacillin sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of beta-lactam antibiotics and their resistance mechanisms.
Biology: Flucloxacillin sodium is used to investigate bacterial cell wall synthesis and the effects of antibiotics on bacterial growth.
Medicine: It is widely used in clinical research to develop new treatments for bacterial infections and to study antibiotic resistance.
Mechanism of Action
Flucloxacillin sodium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . Flucloxacillin sodium is stable against hydrolysis by various beta-lactamases, including penicillinases .
Comparison with Similar Compounds
Flucloxacillin sodium is similar to other beta-lactam antibiotics such as cloxacillin and dicloxacillin. it has unique properties that make it distinct:
Cloxacillin: Similar in structure and function but has a different spectrum of activity.
Dicloxacillin: Comparable in terms of antibacterial activity but has a higher incidence of severe hepatic adverse effects.
Flucloxacillin sodium is preferred in certain clinical situations due to its stability against penicillinase and its effectiveness against penicillinase-producing bacteria .
Properties
IUPAC Name |
sodium;(2S,5R,6R)-6-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3O5S.Na.H2O/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;;/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);;1H2/q;+1;/p-1/t13-,14+,17-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARMJFIQRZRMHG-VICXVTCVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN3NaO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046477 | |
Record name | Floxacillin sodium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34214-51-2 | |
Record name | Flucloxacillin sodium monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034214512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floxacillin sodium hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | sodium (2S,5R,6R)-6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUCLOXACILLIN SODIUM MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMG7C674WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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